molecular formula C15H9Cl2NO2 B13987908 N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide CAS No. 7145-81-5

N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide

Cat. No.: B13987908
CAS No.: 7145-81-5
M. Wt: 306.1 g/mol
InChI Key: ABOHKZXWKMJBQY-UHFFFAOYSA-N
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Description

N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H9Cl2NO2 . It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide typically involves the chlorination of fluorene derivatives followed by acetamidation. One common method includes the reaction of 3,6-dichlorofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichloroquinones, while reduction can produce dichlorohydroxyfluorenes .

Scientific Research Applications

N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

7145-81-5

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

N-(3,6-dichloro-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-11(5-13(14)17)10-4-8(16)2-3-9(10)15(12)20/h2-6H,1H3,(H,18,19)

InChI Key

ABOHKZXWKMJBQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

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